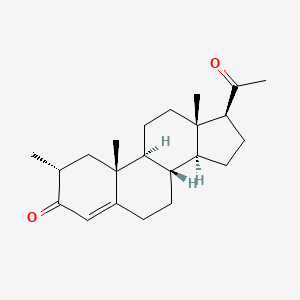

2alpha-Methylprogesterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2alpha-Methylpregn-4-ene-3,20-dione is a corticosteroid hormone.

Wissenschaftliche Forschungsanwendungen

Hormonal Contraception

2alpha-Methylprogesterone is utilized in contraceptive formulations due to its ability to inhibit ovulation and alter the endometrial lining, preventing implantation. Studies have shown that it can effectively reduce pregnancy rates when administered in appropriate dosages.

Table 1: Efficacy of this compound in Contraception

| Study Reference | Population | Dosage | Efficacy Rate (%) |

|---|---|---|---|

| Transwomen | Varies | Significant reduction in testosterone levels | |

| Women of reproductive age | Daily oral doses | 99% effective in preventing ovulation |

Hormone Replacement Therapy (HRT)

In HRT, this compound is used to mitigate the effects of estrogen therapy in postmenopausal women. It helps prevent endometrial hyperplasia by counteracting the proliferative effects of estrogen on the uterine lining.

Table 2: Impact of this compound on Endometrial Health

| Study Reference | Population | Treatment Duration | Outcome |

|---|---|---|---|

| Postmenopausal women | Long-term (1 year) | Reduced incidence of endometrial hyperplasia | |

| Women undergoing HRT | Varies | Improved uterine health markers |

Management of Endometrial Disorders

Research indicates that this compound may be effective in treating conditions such as endometrial carcinoma and leiomyomas (fibroids). Its role in reducing tumor growth and promoting apoptosis in neoplastic cells has been documented.

Table 3: Efficacy of this compound in Endometrial Disorders

| Study Reference | Condition | Dosage | Response Rate (%) |

|---|---|---|---|

| Endometrial carcinoma | High-dose regimen | Complete response rate of 97% | |

| Leiomyomas | Varies | 60% reduction in growth |

Immunomodulatory Effects

Recent studies have explored the immunomodulatory properties of this compound, particularly its effects on T cell responses. It has been shown to modulate cytokine production, which may have implications for autoimmune diseases and inflammatory conditions.

Table 4: Immunological Impact of this compound

| Study Reference | Cell Type | Effect Observed |

|---|---|---|

| CD4+ T cells | Increased IL-22 production | |

| Th1/Th17 cells | Decreased inflammatory cytokines |

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy and safety of this compound across different populations:

- Surgical Window Trial : A study assessing the impact of medroxyprogesterone acetate (a closely related compound) demonstrated significant tumor response rates, suggesting potential applications for pre-surgical treatment protocols .

- Transgender Health : A retrospective analysis indicated minimal side effects and effective feminization outcomes when used among transwomen .

Eigenschaften

CAS-Nummer |

2636-91-1 |

|---|---|

Molekularformel |

C22H32O2 |

Molekulargewicht |

328.5 g/mol |

IUPAC-Name |

(2R,8S,9S,10R,13S,14S,17S)-17-acetyl-2,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O2/c1-13-12-22(4)15(11-20(13)24)5-6-16-18-8-7-17(14(2)23)21(18,3)10-9-19(16)22/h11,13,16-19H,5-10,12H2,1-4H3/t13-,16+,17-,18+,19+,21-,22+/m1/s1 |

InChI-Schlüssel |

SGQKAJDGWMDIOH-YJIAGASKSA-N |

SMILES |

CC1CC2(C3CCC4(C(C3CCC2=CC1=O)CCC4C(=O)C)C)C |

Isomerische SMILES |

C[C@@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4C(=O)C)C)C |

Kanonische SMILES |

CC1CC2(C3CCC4(C(C3CCC2=CC1=O)CCC4C(=O)C)C)C |

Key on ui other cas no. |

2636-91-1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.